Dorzolamide
Overview
Description
Dorzolamide is a carbonic anhydrase inhibitor used primarily to treat elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . It works by decreasing the production of aqueous humor in the eye, thereby reducing intraocular pressure . This compound is typically administered as an ophthalmic solution and was first approved for medical use in the United States in 1994 .
Mechanism of Action
Target of Action
Dorzolamide is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . Its primary targets are the carbonic anhydrase II and IV enzymes located in the ciliary epithelium of the eye . These enzymes play a crucial role in regulating ion balance and fluid pressure in the eyes .
Mode of Action
This compound works by reversibly inhibiting the carbonic anhydrase II and IV enzymes . This inhibition blocks the conversion of carbonic acid into bicarbonate ions, which in turn reduces fluid transport and decreases the production of aqueous humor . This leads to a reduction in intraocular pressure (IOP), which is the desired therapeutic effect .
Biochemical Pathways
The inhibition of carbonic anhydrase enzymes by this compound disrupts the normal biochemical pathways in the eye. By blocking the conversion of carbonic acid into bicarbonate ions, it reduces the secretion of hydrogen ions at the renal tubule and increases the renal excretion of sodium, potassium, bicarbonate, and water . This results in a decrease in the production of aqueous humor, thereby reducing IOP .
Pharmacokinetics
After topical administration, this compound reaches systemic circulation where it accumulates in red blood cells (RBCs) during chronic dosing as a result of binding to CA-II . It is slowly metabolized to N-desethyl metabolite, which is less potent than the parent drug . The elimination half-life is very long, over 4 months, and elimination occurs via the urine as unchanged drug and metabolite . The duration of action is between 8 to 12 hours .
Result of Action
The primary molecular effect of this compound is the reduction of intraocular pressure. By inhibiting the carbonic anhydrase enzymes, it decreases the production of aqueous humor, leading to a decrease in IOP . This can help prevent nerve damage and loss of vision in patients with glaucoma .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and light. It is recommended to store this compound at a temperature between 15°C to 30°C (59°F to 86°F) and protect it from light . Additionally, systemic absorption of this compound can be reduced by using eyelid closure or nasolacrimal occlusion when applying the medication .
Biochemical Analysis
Biochemical Properties
Dorzolamide works by inhibiting an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This enzyme is carbonic anhydrase II (CA-II), which is involved in the conversion of carbonic acid into bicarbonate, releasing a proton into solution . By blocking the function of carbonic anhydrase, this compound prevents the exchange of protons for sodium ions, which facilitates the production of aqueous humor .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the production of aqueous humor, thereby lowering intraocular pressure . This can have a profound impact on cell function, particularly in the ciliary processes of the eye where the drug exerts its primary effect .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of carbonic anhydrase II . This enzyme is crucial for regulating ion balance and fluid pressure within the eyes . By inhibiting this enzyme, this compound disrupts the normal ion exchange processes, leading to a reduction in the production of aqueous humor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have both immediate and long-term effects. Its immediate effect is the reduction of intraocular pressure, which can be observed within a few hours of administration . Over the long term, this compound has been shown to maintain this reduction in intraocular pressure, demonstrating its stability and effectiveness over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . At therapeutic concentrations, this compound effectively lowers intraocular pressure . At high doses, this compound may cause adverse effects, including electrolyte imbalance and potential central nervous system effects .
Metabolic Pathways
This compound is slowly metabolized to N-desethylthis compound, which has a less potent pharmacological activity on CA-II and some inhibitory effect on CA-I . This metabolite, like the parent drug, is also stored in red blood cells, where it binds to CA-I .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its binding to carbonic anhydrase in red blood cells . This allows this compound to be effectively delivered to the ciliary processes of the eye, where it exerts its primary effect .
Subcellular Localization
This compound primarily localizes to the ciliary processes of the eye, where it inhibits carbonic anhydrase II . This subcellular localization is crucial for this compound’s therapeutic effect, as it allows the drug to effectively reduce the production of aqueous humor and lower intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dorzolamide involves several key steps. One of the primary methods includes the oxidation of a hydroxysulfonamide intermediate using oxidizing agents such as peracids, tert-butyl hydroperoxide, or hydrogen peroxide . The process also involves the separation of cis- and trans-isomers of this compound using carboxylic acids .
Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by mixing hydroxypropyl methylcellulose with water at 70-90°C, followed by sterilization, cooling, and filtration . The this compound hydrochloride is then mixed with a buffering agent, an osmotic pressure regulator, and water at 40-70°C, followed by filtration and pH adjustment to 5.5-5.8 .
Chemical Reactions Analysis
Types of Reactions: Dorzolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of sulfide to sulfone using hydrogen peroxide is a crucial step in its synthesis .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, tert-butyl hydroperoxide.
Reduction: Sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·Et2O).
Major Products: The major product formed from these reactions is this compound hydrochloride, which is used in ophthalmic solutions .
Scientific Research Applications
Dorzolamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Latanoprost: Another ophthalmic solution used to treat glaucoma and ocular hypertension.
Brinzolamide: A carbonic anhydrase inhibitor similar to dorzolamide, used for the same indications.
Bimatoprost: An ophthalmic solution used for glaucoma and ocular hypertension.
Comparison: this compound is unique in its ability to inhibit carbonic anhydrase without causing significant systemic side effects, unlike oral carbonic anhydrase inhibitors . It is often preferred for patients who are insufficiently responsive to ophthalmic beta-blockers . Compared to latanoprost and bimatoprost, this compound has a different mechanism of action, focusing on reducing aqueous humor production rather than increasing its outflow .
Properties
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-XPUUQOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022960 | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.99e-01 g/L | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Elevated intraocular pressure is a characteristic manifestation of ocular hypertension or open-angle glaucoma. The level of intraocular pressure (IOP) is governed by the balance between the production of aqueous humour (by ocular ciliary processes) and its outflow from the anterior segment of the eye via trabecular (conventional) or uveoscleral (unconventional) pathways. When there is an increase in the resistance to the trabecular outflow of aqueous humour, the intraocular pressure is elevated. Subsequently, optic nerve damage can occur from blood flow restrictions and mechanical distortion of ocular structures. Optic nerve damage can further result in optic disc cupping and progressive visual field loss (and blindness in some cases). Carbonic anhydrase (CA) is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and dehydration of carbonic acid. In the ocular ciliary processes, the local production of bicarbonate by CAs promotes sodium and fluid transport. CA-II is a key isoenzyme found primarily in red blood cells (RBCs) that regulates aqueous humour production. Dorzolamide is a highly specific CA-II inhibitor, where it displays a 4000-fold higher affinity for carbonic anhydrase II than carbonic anhydrase I. The inhibition of CA-II in the ciliary process disrupts the formation of bicarbonate ions and reduces sodium and fluid transport, which leads to decreased aqueous humour secretion and reduced intraocular pressure. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
120279-96-1 | |
Record name | Dorzolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120279-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dorzolamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 285 °C | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dorzolamide Hydrochloride?
A1: this compound Hydrochloride, a topical carbonic anhydrase inhibitor (CAI), exerts its therapeutic effect by inhibiting the enzymatic activity of carbonic anhydrase, particularly carbonic anhydrase II (CA-II) [, , ]. This enzyme plays a crucial role in the formation of aqueous humor within the eye.
Q2: How does this compound Hydrochloride's inhibition of carbonic anhydrase lead to a reduction in intraocular pressure (IOP)?
A2: By inhibiting CA-II in the ciliary body, this compound Hydrochloride disrupts the normal production of bicarbonate ions, which are essential for aqueous humor formation []. This disruption ultimately leads to a decrease in the rate of aqueous humor production, effectively lowering IOP [, ].
Q3: Does this compound Hydrochloride exhibit any effects on ocular blood flow?
A3: Research suggests that this compound Hydrochloride acts as a ciliary vasodilator, increasing ciliary blood flow while having no significant effect on choroidal blood flow at the posterior pole in rabbits []. Studies in humans have also shown improvements in various hemodynamic parameters of intraocular and periocular vessels after topical this compound Hydrochloride administration, indicating potential benefits for ocular blood supply [].
Q4: What is the molecular formula and weight of this compound Hydrochloride?
A4: this compound Hydrochloride is represented by the molecular formula C10H16N2O4S3 · HCl, with a molecular weight of 360.9 g/mol.
Q5: How does the pH of this compound Hydrochloride eye drops affect its ocular delivery?
A6: this compound Hydrochloride is more effectively delivered into the eye from acidic solutions compared to neutral solutions []. While the marketed formulation (Trusopt®) has a pH of 5.6, increasing the pH to physiological levels significantly reduces local irritation []. This highlights the challenge in balancing drug delivery efficacy with patient comfort.
Q6: Does this compound Hydrochloride exhibit any catalytic properties?
A6: this compound Hydrochloride itself does not possess catalytic activity. Its therapeutic effect stems from its ability to inhibit the catalytic activity of the enzyme carbonic anhydrase.
Q7: How does the structure of this compound Hydrochloride contribute to its selectivity for CA-II over CA-I?
A8: While not explicitly stated in the provided papers, the higher affinity of this compound Hydrochloride for CA-II over CA-I [] suggests specific structural features contribute to this selectivity. This difference in affinity is crucial in minimizing systemic side effects associated with broader carbonic anhydrase inhibition.
Q8: What formulation strategies have been explored to improve the delivery and efficacy of this compound Hydrochloride?
A9: Researchers are exploring novel formulations, such as this compound Hydrochloride-loaded nanoliposomes [], to enhance drug delivery to the eye. These nanoliposomes demonstrate enhanced corneal permeation, potentially leading to a longer duration of action and reduced dosing frequency [, ].
Q9: How is this compound Hydrochloride absorbed and distributed in the body?
A10: When administered topically to the eye, this compound Hydrochloride exhibits minimal systemic absorption []. This localized delivery is crucial for reducing the risk of systemic side effects associated with oral CAIs.
Q10: What is the primary route of elimination for this compound Hydrochloride?
A11: Following topical administration, this compound Hydrochloride is primarily eliminated unchanged in the urine [].
Q11: How does the pharmacokinetic profile of this compound Hydrochloride compare to that of oral CAIs?
A12: Unlike oral CAIs that achieve significant plasma concentrations, topical this compound Hydrochloride results in plasma levels below the detection limit (5 ng/ml) even at steady state []. This difference is key to its improved safety profile compared to oral CAIs.
Q12: Does the pharmacokinetic profile of this compound Hydrochloride change when administered in combination with other ocular hypotensive agents?
A13: While this compound Hydrochloride is generally well-tolerated, studies have reported that the incidence of ocular discomfort, such as burning and stinging upon instillation, is significantly higher when it's combined with Timolol compared to its use as monotherapy or compared to Brinzolamide/Timolol fixed combination [, ].
Q13: Are there any known factors that could affect the pharmacokinetics of this compound Hydrochloride?
A14: Research suggests that the pharmacokinetics of this compound Hydrochloride, particularly its distribution within red blood cells, might be affected by factors such as dosage and the presence of its N-deethylated metabolite []. Further research is needed to fully understand the clinical implications of these interactions.
Q14: How does the long-term use of this compound Hydrochloride impact its safety and efficacy?
A15: Studies indicate that this compound Hydrochloride remains well-tolerated for up to two years, both as monotherapy and in combination with other agents like Timolol and/or Pilocarpine []. Importantly, the frequency of drug-related adverse events appears to decrease after the first year of treatment [], suggesting potential long-term benefits.
Q15: How does the IOP-lowering effect of topical this compound Hydrochloride compare to that of oral acetazolamide?
A16: Clinical studies have shown that topical 2% this compound Hydrochloride, while effective, is not as potent as systemically administered acetazolamide in reducing aqueous humor flow and lowering IOP [].
Q16: Does this compound Hydrochloride provide additional IOP lowering when added to a treatment regimen already containing Timolol?
A17: Research suggests that adding this compound Hydrochloride to Timolol therapy can provide additional IOP reduction, particularly during the nighttime, and lead to lower IOP fluctuations over a 24-hour period [, ]. This highlights the potential of combination therapy for more comprehensive IOP control.
Q17: Are there any reported side effects associated with the topical use of this compound Hydrochloride?
A19: While generally well-tolerated, this compound Hydrochloride has been associated with local ocular side effects such as burning, stinging, and bitter taste [, , ].
Q18: How does the binding of this compound Hydrochloride and its metabolite to erythrocytes impact its ocular availability?
A21: Both this compound Hydrochloride and its N-deethylated metabolite exhibit binding to erythrocytes, primarily to carbonic anhydrase enzymes [, ]. This binding, while contributing to the drug's long duration of action, also influences its ocular availability and overall pharmacokinetic profile.
Q19: What methods are commonly employed to assess the effects of this compound Hydrochloride on aqueous humor dynamics?
A22: Researchers use techniques such as fluorophotometry to measure aqueous humor flow rate and assess the drug's impact on aqueous humor dynamics [, , ]. This allows for a direct evaluation of this compound Hydrochloride's effect on a key factor contributing to IOP.
Q20: Does this compound Hydrochloride exhibit any specific solubility or dissolution challenges in its formulation?
A23: While the research papers don't delve into specific solubility issues, the development of this compound Hydrochloride as a topical medication involved a focus on ensuring adequate water and solvent solubility for optimal corneal penetration [].
Q21: What are the alternatives to this compound Hydrochloride for treating glaucoma?
A24: Several alternative medications are available for glaucoma management, including other topical CAIs like Brinzolamide, prostaglandin analogs like Latanoprost and Travoprost, beta-blockers like Timolol, and alpha-agonists like Brimonidine [, , , , , , ]. The choice of therapy depends on individual patient factors and treatment goals.
Q22: What were the key milestones in the development of topical carbonic anhydrase inhibitors like this compound Hydrochloride?
A25: The development of this compound Hydrochloride represents a significant milestone in glaucoma treatment, offering a topical alternative to oral CAIs like acetazolamide, which are often associated with systemic side effects [, , ].
Q23: How has the research on this compound Hydrochloride contributed to a better understanding of ocular physiology and pharmacology?
A26: The research on this compound Hydrochloride has advanced our understanding of the role of carbonic anhydrase in aqueous humor dynamics and ocular blood flow [, , ]. This knowledge is crucial for developing new and improved therapies for glaucoma and other ocular diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.